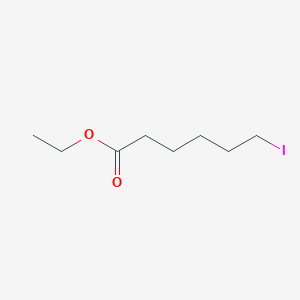

Ethyl 6-iodohexanoate

Description

Properties

IUPAC Name |

ethyl 6-iodohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15IO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWOHZNXCOUWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446946 | |

| Record name | Ethyl 6-iodohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13159-24-5 | |

| Record name | Ethyl 6-iodohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-iodohexanoate can be synthesized through the esterification of 6-iodohexanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester. After the reaction is complete, the product is purified through distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include steps for the recovery and recycling of unreacted starting materials and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodohexanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, to form different substituted hexanoates.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield 6-iodohexanoic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxide substitution, ammonia (NH3) for amine substitution, and thiols for thiol substitution.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Substituted hexanoates, such as 6-hydroxyhexanoate, 6-aminohexanoate, and 6-thiohexanoate.

Reduction: 6-iodohexanol.

Hydrolysis: 6-iodohexanoic acid and ethanol.

Scientific Research Applications

Ethyl 6-iodohexanoate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom makes it a useful intermediate in various organic reactions.

Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

Medicine: It is used in the development of diagnostic agents and therapeutic drugs.

Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 6-iodohexanoate depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Ethyl 4-Iodobutyrate (CAS E127) & Ethyl 5-Iodovalerate (CAS E128)

- Structural Differences : Shorter carbon chains (4 and 5 carbons vs. 6) .

- Reactivity: Reduced steric hindrance in shorter chains enhances nucleophilic substitution rates compared to ethyl 6-iodohexanoate.

- Applications : Primarily used in small-molecule alkylation, lacking the versatility of the six-carbon chain in macrocycle synthesis .

Ethyl 6-Chlorohexanoate Derivatives

- Ethyl 6-Chloro-6-oxohexanoate (CAS 1071-71-2): Molecular weight: 192.64 g/mol . Reactivity: The electron-withdrawing ketone group adjacent to chlorine reduces nucleophilic substitution efficiency compared to the iodo analog .

- Ethyl 6-Chloro-5-oxohexanoate (CAS 79685-55-5): LogP: 1.53, indicating lower hydrophobicity than this compound (LogP: 2.54) .

Hydroxy and Oxo Derivatives

Ethyl 6-Hydroxyhexanoate (CAS 5299-60-5)

Ethyl 6-Oxohexanoate (CAS 27983-42-2)

- Molecular Formula : C₈H₁₄O₃ .

- Applications : Intermediate in ketone-based condensations, lacking halogen reactivity for cross-coupling reactions .

Sulfur-Containing Analogs

Methyl 6-Thiahexanoate

- Synthesis: Derived from mthis compound via sodium hydrosulfide, yielding a 5–7% byproduct (thioether) .

- Utility : Chelating agent for technetium-99m in radiopharmaceuticals, leveraging sulfur’s coordination ability .

Physicochemical and Reactivity Comparison

Biological Activity

Ethyl 6-iodohexanoate (CAS Number: 13159-24-5) is an organic compound with the molecular formula and a molecular weight of approximately 270.11 g/mol. This compound is characterized by the presence of an iodine atom at the 6th position of the hexanoate chain, which significantly influences its biological activity.

This compound exhibits various biological activities, primarily attributed to its ability to act as a halogenated fatty acid derivative . The iodine substituent can enhance lipophilicity, potentially affecting membrane permeability and interaction with biological targets. Studies have indicated that halogenated compounds can modulate enzyme activities and influence cellular signaling pathways.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial properties. In a study evaluating the antibacterial effects of various halogenated fatty acids, this compound demonstrated significant inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential applications in antimicrobial therapies .

Cytotoxicity and Antitumor Activity

In vitro assays have suggested that this compound exhibits cytotoxic effects on cancer cell lines. A notable study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's effectiveness was evaluated using cell viability assays, where it showed a dose-dependent reduction in cell proliferation .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function. These findings suggest a potential role in the treatment or prevention of conditions such as Alzheimer's disease .

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacteria using the broth microdilution method. The results indicated that at concentrations as low as 32 µg/mL, the compound effectively inhibited bacterial growth, making it a candidate for further development as an antimicrobial agent.

Case Study: Cancer Cell Apoptosis

A detailed study involved treating MCF-7 cells with varying concentrations of this compound over 24 hours. Flow cytometry analysis revealed a significant increase in apoptotic cells at higher concentrations (above 50 µM), with evidence of caspase activation confirming the mechanism of action. This study highlights the compound's potential as an anticancer agent.

Q & A

Q. What role does this compound play in synthesizing hydrophobic drug-delivery vehicles?

- Methodological Answer : Its aliphatic chain and iodine atom enhance lipid bilayer penetration. Researchers have functionalized it with polyethylene glycol (PEG) chains via nucleophilic substitution to create amphiphilic carriers for hydrophobic anticancer agents. Stability assays (e.g., 6-hour room-temperature TLC monitoring) confirm structural integrity .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.